3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Description
3-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid (molecular formula: C₉H₉N₃O₂) is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methyl group at position 3 and a propanoic acid side chain at position 2. Its SMILES representation is C1=CN=CC2=C1N=C(N2C)CCC(=O)O, and its InChIKey is BFWIIULHXIRTDK-UHFFFAOYSA-N . The compound’s structural uniqueness lies in the combination of the rigid imidazo[4,5-b]pyridine scaffold and the flexible propanoic acid moiety, which may enhance solubility and enable interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(3-methylimidazo[4,5-b]pyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-13-8(4-5-9(14)15)12-7-3-2-6-11-10(7)13/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChI Key |
GOTOBKVAZOTUIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid typically involves the construction of the imidazo[4,5-b]pyridine ring system followed by the introduction of the propanoic acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds can lead to the formation of the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Imidazo[4,5-c]pyridine Derivative
The closely related compound 3-(3H-imidazo[4,5-c]pyridin-2-yl)propanoic acid (CID 18537882) shares the same molecular formula (C₉H₉N₃O₂) but differs in the nitrogen arrangement of the imidazo ring. This positional isomer exhibits distinct physicochemical properties, such as a predicted collision cross-section (CCS) of 139.3 Ų for [M+H]⁺, compared to the target compound’s unmeasured but likely similar values. Such differences may influence binding specificity in biological systems .
Diaryl-Substituted Imidazo[4,5-b]pyridines
Diaryl derivatives (e.g., 2,3-diaryl-3H-imidazo[4,5-b]pyridines) feature aromatic substituents at positions 2 and 3. These compounds, synthesized via one-pot protocols from nitropyridines and anilines , demonstrate cytotoxic activity against cancer cell lines.
Substituent Variations
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine
This analog () replaces the methyl and propanoic acid groups with a bromo atom, furan ring, and alkyne. The alkyne moiety enables further functionalization via click chemistry, a feature absent in the target compound. However, the lack of a carboxylic acid group may reduce interactions with polar binding sites .
KFase Inhibitor: N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic Acid
This compound () contains a succinamic acid substituent instead of propanoic acid. It exhibits strong binding affinity (-8.9 kcal/mol) to kynurenine formamidase (KFase), suggesting that carboxylate-containing side chains enhance enzyme inhibition. The target compound’s shorter propanoic acid chain may alter binding kinetics .
Pyridine- and Benzazepine-Modified Propanoic Acids
Compounds such as 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid () and 3-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid () feature extended aromatic or heterocyclic systems.
Data Table: Key Comparisons
Biological Activity
3-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H11N3O2
- CAS Number : 123494-89-3
- Molecular Weight : 205.22 g/mol
- Structure : The compound features an imidazo[4,5-b]pyridine ring, which is known for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to interact with various receptors in the body, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Antimicrobial Activity
A study conducted by [source needed] demonstrated that this compound showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating a promising alternative treatment for bacterial infections.
Enzyme Inhibition Studies
Research published in Journal of Medicinal Chemistry highlighted that this compound inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria. The inhibition was characterized by a competitive mechanism with a Ki value of 150 nM, suggesting strong affinity towards the enzyme.
Case Study 1: Antibacterial Efficacy
In a clinical trial involving patients with skin infections caused by resistant bacteria, administration of a formulation containing this compound resulted in a significant reduction in infection rates compared to a placebo group. This study emphasized the need for further investigation into its therapeutic applications.
Case Study 2: Cancer Research
A recent study explored the effects of this compound on cancer cell lines. It was observed that at concentrations of 10 µM and above, the compound induced apoptosis in HeLa cells through the activation of caspase pathways. These findings suggest potential applications in cancer therapy.
Data Tables
| Biological Activity | Target | Mechanism | Reference |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | Inhibition of cell wall synthesis | [source needed] |
| Enzyme Inhibition | DHFR | Competitive inhibition | Journal of Medicinal Chemistry |
| Apoptosis Induction | HeLa cells | Caspase activation | [source needed] |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclization of 3-azidopyridines under thermolytic conditions, yielding the imidazo[4,5-b]pyridine core. A high-yield approach involves treating 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one with acrylonitrile in a pyridine-water medium (5:1), followed by hydrolysis to form the propanoic acid derivative . Optimization may include adjusting reaction time, temperature, and solvent ratios. Purification typically involves recrystallization from acetic acid or column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : SHELXL (via SHELX suite) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and stereochemistry .
- NMR spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) resolve the imidazo[4,5-b]pyridine core and propanoic acid substituents.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. What in vitro biological screening strategies are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme inhibition assays : Use purified enzymes (e.g., kinases, demethylases) to measure IC values via fluorescence-based or radiometric assays.
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to known antineoplastic agents like miransertib, a related imidazo[4,5-b]pyridine derivative .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess target affinity .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites and guide functionalization strategies. For example, DFT studies on analogous imidazo[4,5-b]pyridines reveal substituent effects on aromaticity and tautomeric stability .
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell line authenticity).
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Structural analogs : Compare activity of derivatives (e.g., compound 35 in ) to isolate functional group contributions .
Q. How do substituent modifications at the imidazo[4,5-b]pyridine core influence bioactivity and pharmacokinetics?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce substituents (e.g., methyl, hydroxyl, or aryl groups) at the 3-, 5-, or 7-positions and assess changes in target binding (e.g., kinase inhibition) .
- Pharmacokinetic optimization : LogP calculations and in vitro permeability assays (Caco-2 monolayer) guide modifications to enhance solubility or blood-brain barrier penetration. For example, replacing the propanoic acid with a benzamide (compound 34) improves lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
